molecular formula C11H23NO2 B13477515 n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)ethanamine

n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)ethanamine

Cat. No.: B13477515
M. Wt: 201.31 g/mol
InChI Key: AQSJJOUITXMDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine is a complex organic molecule that features a tetrahydropyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The methoxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate methoxyethyl halide reacts with the tetrahydropyran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the amine group can produce N-methyl derivatives .

Scientific Research Applications

n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group may enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine lies in its combination of a tetrahydropyran ring, a methoxyethyl side chain, and an amine group.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]ethanamine

InChI

InChI=1S/C11H23NO2/c1-3-12-10-11(4-7-13-2)5-8-14-9-6-11/h12H,3-10H2,1-2H3

InChI Key

AQSJJOUITXMDFG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CCOCC1)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.